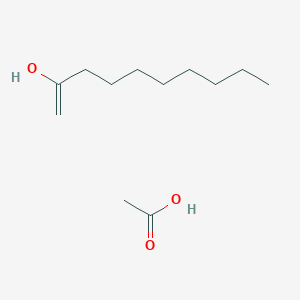
Acetic acid;dec-1-en-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid;dec-1-en-2-ol is an organic compound that combines the properties of acetic acid and dec-1-en-2-ol Acetic acid is a simple carboxylic acid with the chemical formula CH₃COOH, known for its pungent smell and sour taste Dec-1-en-2-ol is an unsaturated alcohol with a double bond at the first carbon and a hydroxyl group at the second carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
Acetic acid;dec-1-en-2-ol can be synthesized through esterification, a reaction between a carboxylic acid and an alcohol in the presence of a mineral acid catalyst. For instance, acetic acid can react with dec-1-en-2-ol under acidic conditions to form the ester. The reaction is typically carried out by heating the reactants together with a catalyst such as sulfuric acid .
Industrial Production Methods
Industrial production of acetic acid often involves the carbonylation of methanol, a process where methanol reacts with carbon monoxide in the presence of a catalyst to produce acetic acid. Dec-1-en-2-ol can be produced through the hydration of dec-1-yne or by the reduction of dec-1-en-2-one using suitable reducing agents .
Chemical Reactions Analysis
Types of Reactions
Acetic acid;dec-1-en-2-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group in dec-1-en-2-ol can be oxidized to form a ketone or carboxylic acid.
Reduction: The double bond in dec-1-en-2-ol can be reduced to form decanol.
Substitution: The hydroxyl group in dec-1-en-2-ol can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is often used for hydrogenation reactions.
Substitution: Reagents such as thionyl chloride (SOCl₂) can be used to replace the hydroxyl group with a chlorine atom.
Major Products
Oxidation: Dec-1-en-2-one or decanoic acid.
Reduction: Decanol.
Substitution: Dec-1-en-2-chloride.
Scientific Research Applications
Acetic acid;dec-1-en-2-ol has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent for various chemical reactions.
Biology: Investigated for its potential antimicrobial properties and its role in metabolic pathways.
Medicine: Explored for its potential use in drug formulations and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of fragrances, flavors, and as an intermediate in the synthesis of other chemicals
Mechanism of Action
The mechanism of action of acetic acid;dec-1-en-2-ol involves its interaction with various molecular targets. The acetic acid component can act as a proton donor, participating in acid-base reactions. The dec-1-en-2-ol component can undergo nucleophilic addition reactions due to the presence of the double bond and hydroxyl group. These interactions can affect cellular processes and metabolic pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Acetic acid: A simple carboxylic acid with antimicrobial properties.
Decanol: A saturated alcohol with similar physical properties but lacking the double bond.
Dec-1-en-2-one: An unsaturated ketone with a similar structure but different reactivity.
Uniqueness
Acetic acid;dec-1-en-2-ol is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions. Its dual nature as both an acid and an alcohol makes it versatile for various applications in research and industry .
Properties
CAS No. |
105906-10-3 |
|---|---|
Molecular Formula |
C12H24O3 |
Molecular Weight |
216.32 g/mol |
IUPAC Name |
acetic acid;dec-1-en-2-ol |
InChI |
InChI=1S/C10H20O.C2H4O2/c1-3-4-5-6-7-8-9-10(2)11;1-2(3)4/h11H,2-9H2,1H3;1H3,(H,3,4) |
InChI Key |
SSYNNGYXNYAVAH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(=C)O.CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















